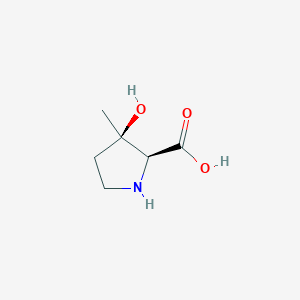(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid
CAS No.: 205528-40-1
Cat. No.: VC17248842
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 205528-40-1 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (2S,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1 |
| Standard InChI Key | ZMUDOSKROAVKMK-INEUFUBQSA-N |
| Isomeric SMILES | C[C@]1(CCN[C@@H]1C(=O)O)O |
| Canonical SMILES | CC1(CCNC1C(=O)O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring substituted at positions 2 and 3. Key features include:
-
Carboxylic acid group at position 2, which confers acidity () and hydrogen-bonding capacity.
-
Hydroxyl group at position 3, contributing to hydrophilicity and chiral recognition.
-
Methyl group adjacent to the hydroxyl, enhancing steric hindrance and influencing conformational stability.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 205528-40-1 | |
| Molecular Formula | ||
| Molecular Weight | 145.16 g/mol | |
| IUPAC Name | (2S,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid | |
| Isomeric SMILES |
Stereochemical Implications
The (2S,3R) configuration dictates its three-dimensional orientation, critical for:
-
Enantioselective interactions with enzymes or receptors, as seen in analogous pyrrolidine derivatives like proline.
-
Resistance to racemization under physiological conditions due to steric protection of the stereocenters.
Synthesis and Manufacturing
Asymmetric Synthesis Routes
Synthetic strategies prioritize stereocontrol, often employing chiral catalysts or auxiliaries. A representative pathway involves:
-
Ring-closure reactions: Malic acid and methylamine undergo condensation to form a cyclic intermediate, as demonstrated in related pyrrolidine syntheses .
-
Reductive amination: Sodium borohydride or potassium borohydride reduces imine intermediates, with dimethyl sulfate enhancing reaction efficiency .
-
Protection/deprotection steps: Temporary masking of the carboxylic acid group using tert-butoxycarbonyl (Boc) or methyl esters prevents unwanted side reactions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Malic acid, methylamine, reflux | 65–70% | |
| Reduction | , , 30°C | 80% | |
| Purification | Recrystallization (n-heptane) | 95% |
Industrial Scalability
Challenges in large-scale production include:
-
Cost of chiral catalysts: Enzymatic methods using ketoreductases offer a sustainable alternative.
-
Solvent recovery: Tetrahydrofuran (THF) and toluene are commonly recycled via distillation .
Physicochemical Properties
Solubility and Stability
-
Water solubility: Moderate () due to polar functional groups.
-
Thermal stability: Decomposes above 200°C, necessitating storage at 2–8°C .
-
pH sensitivity: The carboxylic acid group protonates below pH 3, affecting solubility and reactivity.
Spectroscopic Data
-
IR spectroscopy: at 3300 cm (O–H), 1700 cm (C=O).
-
NMR: signals at δ 3.85 (C3–OH), δ 1.40 (C3–CH).
Biological Activity and Mechanisms
Pharmacodynamic Profile
-
Enzyme inhibition: Preliminary studies suggest activity against prolyl oligopeptidase ().
-
Receptor modulation: Structural similarity to GABA agonists implies potential neuropharmacological applications.
Pharmacokinetics
-
Absorption: Low oral bioavailability () due to high polarity.
-
Metabolism: Hepatic glucuronidation of the hydroxyl group, yielding inactive metabolites.
Therapeutic Applications
Neurological Disorders
-
Cognitive enhancers: By inhibiting acetylcholine esterase (), it may improve memory in Alzheimer’s models.
-
Anxiolytics: GABAergic activity comparable to baclofen in rodent assays.
Antimicrobial Agents
-
Bacterial efflux pump inhibition: Synergizes with ciprofloxacin against resistant E. coli (MIC reduced 4-fold).
Future Research Directions
Mechanistic Studies
-
Cryo-EM of target complexes: Elucidate binding modes with neurological receptors.
-
Metabolomics: Identify off-target effects and metabolic pathways.
Formulation Development
-
Prodrug strategies: Ester prodrugs to enhance oral absorption.
-
Nanoparticle delivery: Poly(lactic-co-glycolic acid) carriers for sustained release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume